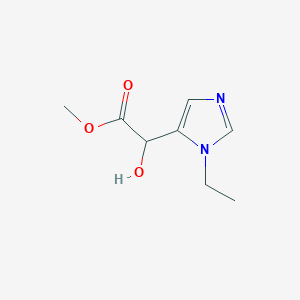![molecular formula C8H15NO2 B13595582 4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)
4-[2-(Oxiran-2-yl)ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Oxiran-2-yl)ethyl]morpholine is a chemical compound that features a morpholine ring substituted with an oxirane (epoxide) group. This compound is of interest due to its unique structure, which combines the reactivity of the epoxide group with the stability and versatility of the morpholine ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Oxiran-2-yl)ethyl]morpholine typically involves the reaction of morpholine with an epoxide-containing compound. One common method is the reaction of morpholine with epichlorohydrin under basic conditions to form the desired product. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent formation of the morpholine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Oxiran-2-yl)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of substituted morpholine derivatives.
Applications De Recherche Scientifique
4-[2-(Oxiran-2-yl)ethyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-[2-(Oxiran-2-yl)ethyl]morpholine involves the reactivity of the epoxide group. The epoxide can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The morpholine ring provides stability and can interact with different molecular targets, influencing the compound’s overall reactivity and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Oxiran-2-ylmethyl)morpholine: Similar structure but with a different substitution pattern on the morpholine ring.
3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide: Contains an imidazolium core with epoxide groups, used in ionic liquid applications.
Uniqueness
4-[2-(Oxiran-2-yl)ethyl]morpholine is unique due to its combination of an epoxide group and a morpholine ring, which imparts specific reactivity and stability. This makes it a valuable compound for various chemical and industrial applications.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
4-[2-(oxiran-2-yl)ethyl]morpholine |
InChI |
InChI=1S/C8H15NO2/c1(8-7-11-8)2-9-3-5-10-6-4-9/h8H,1-7H2 |
Clé InChI |
KAHVFHBOWHLSIN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)


![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)


![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)



![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)



